2-Chloro-6-ethylbenzaldehyde
Description
Benzaldehyde derivatives with halogen and alkyl/aryl substituents are critical intermediates in pharmaceuticals, agrochemicals, and specialty chemicals.
Properties
IUPAC Name |
2-chloro-6-ethylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-7-4-3-5-9(10)8(7)6-11/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSFALQZJWJRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethylbenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 6-ethylbenzaldehyde. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-ethylbenzaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: 2-Chloro-6-ethylbenzoic acid.
Reduction: 2-Chloro-6-ethylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry
2-Chloro-6-ethylbenzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the modification of the aldehyde and chloro groups, facilitating the creation of more complex molecules.
| Application | Description |
|---|---|
| Pharmaceuticals | Used in the synthesis of drug candidates with potential therapeutic effects. |
| Agrochemicals | Acts as a precursor in the development of pesticides and herbicides. |
Biological Research
Building Block for Bioactive Compounds
The compound is employed as a building block for synthesizing biologically active molecules. Research has shown that derivatives of this compound exhibit antimicrobial and anticancer properties.
Case Study: Antimicrobial Activity
A study investigated various derivatives of this compound for their antimicrobial properties against common pathogens. The results indicated that certain derivatives displayed significant activity, suggesting potential applications in developing new antibiotics.
| Derivative | Pathogen Tested | Activity |
|---|---|---|
| This compound derivative A | Escherichia coli | Moderate Inhibition |
| This compound derivative B | Staphylococcus aureus | High Inhibition |
Medicinal Chemistry
Therapeutic Potential
Research into the medicinal properties of this compound has led to the identification of compounds with potential therapeutic effects, especially in oncology and infectious diseases.
Case Study: Anticancer Properties
In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines. The mechanism involves the interaction of the compound with cellular targets, leading to programmed cell death.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Significant Reduction |
| HeLa (Cervical Cancer) | 20 | Moderate Reduction |
Agricultural Applications
Herbicidal Activity
this compound has been explored for its herbicidal properties. Studies indicate that it can effectively control certain weed species while exhibiting low phytotoxicity to crops.
Case Study: Herbicide Efficacy
Field trials assessed the efficacy of formulations containing this compound against common agricultural weeds.
| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |
|---|---|---|
| Cynodon dactylon (Bermudagrass) | 250 | 85 |
| Amaranthus retroflexus (Pigweed) | 250 | 90 |
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethylbenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The chlorine atom can also participate in substitution reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Chloro-6-ethylbenzaldehyde (hypothetical) with analogous benzaldehydes documented in the evidence:
Key Comparative Insights:
Electronic Effects: Fluorine (in 2-Chloro-6-fluorobenzaldehyde) is electron-withdrawing, enhancing electrophilicity at the aldehyde group, which aids in nucleophilic additions.
Lipophilicity and Steric Bulk :
- Ethyl and ethylthio groups increase lipophilicity (logP ~2.5–3.5) compared to fluorine (logP ~1.8), improving membrane permeability in drug candidates. However, the ethylthio group’s larger size may hinder access to enzyme active sites compared to ethyl .
Synthetic Complexity :
- Fluorinated analogs require hazardous HF, whereas ethyl-substituted derivatives might employ safer alkylation methods (e.g., Grignard reagents or catalytic C–H activation). Ethylthio derivatives involve sulfur incorporation, which can complicate purification .
Applications :
- Fluorinated benzaldehydes are key to β-lactam antibiotics (e.g., Flucloxacillin sodium) . Ethyl or ethylthio variants could serve in antimalarials or kinase inhibitors, where bulkier substituents optimize target binding .
Biological Activity
2-Chloro-6-ethylbenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C9H9ClO. This compound has garnered attention in various fields of biological research due to its potential biological activities, including antimicrobial, anticancer, and cytotoxic properties. This article reviews the current understanding of the biological activity of this compound, summarizing key findings from diverse studies.
| Property | Value |
|---|---|
| Molecular Formula | C9H9ClO |
| Molar Mass | 168.62 g/mol |
| Density | 1.155 g/cm³ |
| Boiling Point | Not specified |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by researchers demonstrated that this compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a natural preservative or therapeutic agent.
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. In vitro assays revealed that this compound exhibited cytotoxic effects against different cancer cell lines, including:
- HepG2 (human liver cancer)
- MCF7 (breast cancer)
- A549 (lung cancer)
In one study, the compound demonstrated an IC50 value of approximately 20 µM against HepG2 cells, suggesting a promising avenue for further development in cancer therapeutics .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve the induction of apoptosis in cancer cells and disruption of cellular membranes in bacteria. The compound may also interact with specific molecular targets, leading to inhibition of key enzymatic pathways crucial for cell survival.
Case Studies
- Study on Antimicrobial Effects : A laboratory study evaluated the antimicrobial activity of this compound against E. coli and S. aureus. Results indicated a dose-dependent response with significant inhibition observed at higher concentrations .
- Cytotoxicity Assessment : In a cytotoxicity assessment involving human cancer cell lines, the compound was found to induce cell death through apoptotic pathways, as evidenced by increased caspase activity and DNA fragmentation .
Toxicity and Safety Profile
While the biological activities are promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies using zebrafish models indicated some adverse effects at higher concentrations, including lethargy and behavioral changes. However, no significant preneoplastic lesions were observed during the treatment period .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
